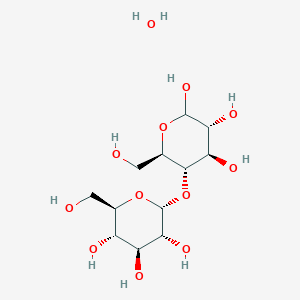

Maltose hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Maltose hydrate, also known as maltobiose hydrate or malt sugar hydrate, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a white crystalline powder that is highly soluble in water and has a sweet taste. This compound is commonly found in germinating grains and is a key component in the production of malt and beer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Maltose hydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme β-amylase breaks down starch into maltose, which can then be crystallized to form this compound. The reaction conditions typically involve maintaining a temperature of around 60°C and a pH of 4.5-5.5 .

Industrial Production Methods

In industrial settings, this compound is produced by the enzymatic hydrolysis of starch using β-amylase. The process involves liquefying starch, followed by saccharification to produce maltose. The maltose solution is then concentrated and crystallized to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Maltose hydrate undergoes several types of chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.

Oxidation: this compound can be oxidized to form maltobionic acid.

Reduction: this compound can be reduced to form maltitol.

Common Reagents and Conditions

Hydrolysis: Enzyme maltase, pH 6.0-7.0, temperature 37°C.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Major Products Formed

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Applications De Recherche Scientifique

Maltose hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

Biology: Utilized in cell culture media as a carbon source to support cell growth and metabolism.

Industry: Used in the brewing industry for the production of beer and other malt beverages.

Mécanisme D'action

Maltose hydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then utilized in various metabolic pathways to provide energy for cellular processes. The molecular targets involved include maltase and other enzymes in the glycolytic pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sucrose: A disaccharide composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: A disaccharide composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.

Uniqueness of Maltose Hydrate

This compound is unique in its ability to readily absorb moisture from the environment, making it highly hygroscopic. This property allows it to form stable hydrates, which are useful in various industrial and research applications. Additionally, its specific glycosidic linkage (α(1→4)) distinguishes it from other disaccharides and influences its reactivity and enzymatic hydrolysis .

Propriétés

Formule moléculaire |

C12H24O12 |

|---|---|

Poids moléculaire |

360.31 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |

Clé InChI |

WSVLPVUVIUVCRA-LEHKWIQMSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)